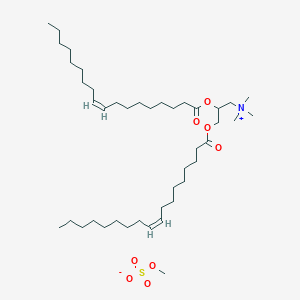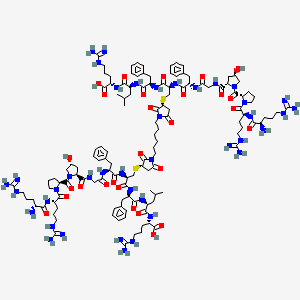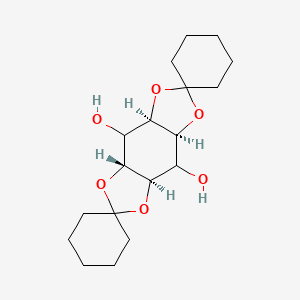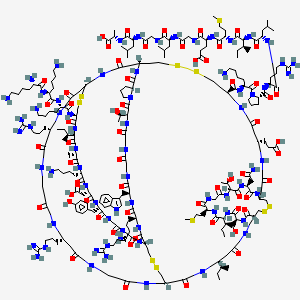
Noratropine Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Noratropine Hydrochloride is a high-quality reference standard used for pharmaceutical testing . It is a metabolite of Atropine .
Synthesis Analysis
A practical, efficient, and selective electrochemical N-demethylation method of tropane alkaloids to their nortropane derivatives has been described . Nortropanes, such as noratropine and norscopolamine, are important intermediates for the semi-synthesis of the medicines ipratropium or oxitropium bromide .Molecular Structure Analysis
The molecular formula of Noratropine Hydrochloride is C16H21NO3•HCl . The average mass is 275.343 Da and the monoisotopic mass is 275.152130 Da .Chemical Reactions Analysis
The electrochemical N-demethylation of tropane alkaloids to their nortropane derivatives proceeds by the formation of an iminium intermediate which is converted by water as the nucleophile .Wissenschaftliche Forschungsanwendungen
Electrochemical N-Demethylation of Tropane Alkaloids
Noratropine Hydrochloride plays a crucial role in the electrochemical N-demethylation of tropane alkaloids . This process is practical, efficient, and selective, converting tropane alkaloids to their nortropane derivatives . Noratropine is an important intermediate for the semi-synthesis of medicines like ipratropium or oxitropium bromide .
Synthesis of Bronchodilators
Noratropine Hydrochloride is used as an intermediate in the synthesis of the bronchodilator ipratropium bromide . Ipratropium bromide is listed in the WHO’s list of essential medicines and had worldwide sales of $850 million and $950 million in 2008 and 2009, respectively .
Green Chemistry
The electrochemical N-demethylation method using Noratropine Hydrochloride avoids hazardous oxidizing agents such as H2O2 or m-chloroperbenzoic acid (m-CPBA), toxic solvents such as chloroform, as well as metal-based catalysts . This makes it a valuable method in the field of green chemistry .
Mechanistic Studies
Mechanistic studies have shown that the electrochemical N-demethylation proceeds by the formation of an iminium intermediate which is converted by water as the nucleophile . This provides valuable insights into the reaction mechanisms of tropane alkaloids .
5. Synthesis of Valuable Precursors for Pharmaceutical Products The optimized method of electrochemical N-demethylation using Noratropine Hydrochloride has been applied to scopolamine, cocaine, benzatropine, homatropine, and tropacocaine . This shows that it is a generic way of N-demethylating tropane alkaloids to synthesize valuable precursors for pharmaceutical products .
6. Development and Application of Validated UHPLC Method Noratropine Hydrochloride is used in the development and application of a validated UHPLC method for the determination of atropine and its major impurities in antidote treatment nerve agent auto-injectors (ATNAA) stored in the Strategic National Stockpiles .
Safety and Hazards
Zukünftige Richtungen
Noratropine Hydrochloride continues to be an important reference standard for pharmaceutical testing . The development of efficient synthesis methods, such as the electrochemical N-demethylation of tropane alkaloids, could potentially facilitate the production of medicines like ipratropium or oxitropium bromide .
Wirkmechanismus
Target of Action
Noratropine Hydrochloride, also known as Nortriptyline Hydrochloride, is a tricyclic antidepressant (TCA) and the active metabolite of amitriptyline . Its primary targets are the muscarinic receptors , which are antagonized by the compound . These receptors play a crucial role in the parasympathetic nervous system, mediating various physiological responses such as heart rate, digestion, and salivation .
Mode of Action
Noratropine Hydrochloride acts as a competitive antagonist of acetylcholine at the muscarinic receptors . It reverses the excessive parasympathetic stimulation that results from the inhibition of acetylcholinesterase . This interaction with its targets leads to an increase in the automaticity of the sinus node and facilitation of atrioventricular (AV) nodal conduction capability, thus increasing heart rate and enhancing AV conduction .
Biochemical Pathways
The compound affects the cholinergic pathways in the body. By antagonizing the muscarinic receptors, Noratropine Hydrochloride inhibits the action of acetylcholine, a neurotransmitter in these pathways . This results in a decrease in parasympathetic activity and an increase in sympathetic activity, leading to effects such as increased heart rate and decreased salivation .
Pharmacokinetics
Noratropine Hydrochloride is well absorbed after intramuscular injection and disappears rapidly from the blood, being distributed throughout various body tissues and fluids . It undergoes hepatic metabolism and crosses the blood-brain barrier . While 50% of the dose remains unchanged, metabolites include noratropine, atropin-n-oxide, tropine, and tropic acid . A majority of Noratropine Hydrochloride is destroyed by enzymatic hydrolysis, especially in the liver .
Result of Action
The molecular and cellular effects of Noratropine Hydrochloride’s action are primarily related to its antagonistic effect on muscarinic receptors. By blocking these receptors, the compound inhibits the action of acetylcholine, leading to a decrease in parasympathetic activity . This results in physiological effects such as increased heart rate, decreased salivation, and dilation of the pupils .
Action Environment
The action, efficacy, and stability of Noratropine Hydrochloride can be influenced by various environmental factors. For instance, the compound’s action can be affected by the presence of other drugs that have anticholinergic activity, such as antidepressants, H1 antihistamines, Parkinson medications, neuroleptic medication, antispasmodics, clozapine, and quinidine . These medications combined with Noratropine Hydrochloride increase the risk of potential of atropinic adverse effects such as urinary retention, constipation, and dry mouth .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway of Noratropine Hydrochloride involves the reduction of Atropine with sodium borohydride to obtain Noratropine, followed by the addition of hydrochloric acid to obtain Noratropine Hydrochloride.", "Starting Materials": [ "Atropine", "Sodium Borohydride", "Hydrochloric Acid" ], "Reaction": [ "Atropine is dissolved in a mixture of water and ethanol", "Sodium borohydride is added to the mixture and stirred for several hours at room temperature", "The reaction mixture is then acidified with hydrochloric acid", "The resulting solid is filtered and washed with water", "The solid is dried to obtain Noratropine", "Noratropine is dissolved in water", "Hydrochloric acid is added to the solution", "The solution is stirred and the resulting solid is filtered", "The solid is washed with water and dried to obtain Noratropine Hydrochloride" ] } | |
CAS-Nummer |
75559-01-2 |
Produktname |
Noratropine Hydrochloride |
Molekularformel |
C₁₆H₂₂ClNO₃ |
Molekulargewicht |
311.8 |
Synonyme |
α-(Hydroxymethyl)benzeneacetic Acid (3-endo)-8-Azabicyclo[3.2.1]oct-3-yl Ester Hydrochloride; 1αH,5αH-Nortropan-3α-ol, (+/-)-Tropate Ester Hydrochloride; N-Demethylatropine Hydrochloride; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![6-Methoxy-5-[(2E)-6-methoxy-3-methyl-6-oxohex-2-en-1-yl]-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-4-yl methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate](/img/structure/B1146134.png)

![L-[2-13C]ascorbic acid](/img/structure/B1146138.png)


